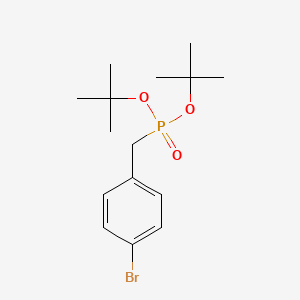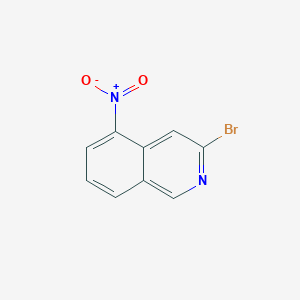
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone is a synthetic compound characterized by its unique structure, which includes both fluorinated and amino groups
Preparation Methods
The synthesis of 1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the introduction of fluorine atoms and the formation of the pyrrolidine ring. Reaction conditions may vary, but common methods include:
Fluorination: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: Introduction of the amino group using ammonia or amine derivatives.
Cyclization: Formation of the pyrrolidine ring through cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to achieve the desired product.
Chemical Reactions Analysis
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, temperature control, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes, receptors, and proteins. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to specific biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular processes.
Comparison with Similar Compounds
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone: Similar structure but lacks the trifluoromethyl group, leading to different chemical and biological properties.
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoropropanone: Similar structure with an additional carbon atom, affecting its reactivity and applications.
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluorobutanone: Another similar compound with a longer carbon chain, influencing its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of fluorinated and amino groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C6H7F5N2O |
|---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
1-(4-amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H7F5N2O/c7-5(8)2-13(1-3(5)12)4(14)6(9,10)11/h3H,1-2,12H2 |
InChI Key |
HDVZCTILFSGTQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C(=O)C(F)(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[({3-[(3-Methylbutanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12452675.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12452677.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12452682.png)

![4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12452710.png)
![N-(4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B12452712.png)
![4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12452715.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B12452716.png)
![Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12452720.png)
![N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide](/img/structure/B12452728.png)
![11-(2,4-dichlorophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12452730.png)


